(S)-cyclopropyl(pyridin-2-yl)methanamine
Description
Significance of Chiral Amines in Modern Organic Chemistry
Chiral amines are organic compounds containing a nitrogen atom bonded to a stereocenter. They are of paramount importance in modern organic chemistry, primarily due to their widespread presence in biologically active molecules and their utility as catalysts and chiral auxiliaries in asymmetric synthesis.
The significance of chiral amines can be attributed to several key factors:
Prevalence in Pharmaceuticals and Bioactive Molecules: A vast number of pharmaceuticals and natural products contain chiral amine moieties. These include alkaloids, amino acids, and synthetic drugs. The specific three-dimensional arrangement of atoms around the chiral center is often crucial for the biological activity of these molecules, as they interact with chiral biological targets such as enzymes and receptors.
Role as Chiral Catalysts and Ligands: Chiral amines and their derivatives are extensively used as catalysts and ligands in asymmetric catalysis. They can effectively control the stereochemical outcome of a wide range of chemical reactions, leading to the synthesis of enantiomerically pure compounds. This is particularly important in the pharmaceutical industry, where the therapeutic efficacy of a drug is often associated with a single enantiomer, while the other may be inactive or even harmful.
Versatility as Synthetic Intermediates: Chiral amines serve as versatile building blocks in the synthesis of complex organic molecules. The amine group can be readily functionalized, allowing for the construction of diverse molecular architectures.
The table below summarizes the key roles of chiral amines in organic chemistry:
| Role | Description | Examples of Applications |
| Pharmaceutical Building Blocks | Serve as key structural motifs in a wide array of therapeutic agents. | Antidepressants, antiviral drugs, anticancer compounds. |
| Agrochemical Components | Incorporated into the structure of modern pesticides and herbicides. | Fungicides, insecticides. |
| Asymmetric Catalysis | Act as catalysts or ligands to induce chirality in chemical reactions. | Enantioselective hydrogenation, alkylation, and aldol (B89426) reactions. |
| Chiral Resolving Agents | Used to separate racemic mixtures into their individual enantiomers. | Resolution of chiral carboxylic acids and alcohols. |
Overview of the Compound's Stereochemical Importance
The stereochemical configuration of (S)-cyclopropyl(pyridin-2-yl)methanamine is central to its utility in organic synthesis. The "(S)" designation refers to the specific spatial arrangement of the substituents around the chiral carbon atom, which is bonded to the cyclopropyl (B3062369) group, the pyridin-2-yl group, the amino group, and a hydrogen atom.
The importance of this specific stereoisomer lies in the principles of molecular recognition in biological systems. The therapeutic effect of many drugs is dependent on the precise fit of the drug molecule into the binding site of a biological target, such as an enzyme or a receptor. Since these biological targets are themselves chiral, they interact differently with the different enantiomers of a chiral drug.
A notable example of the importance of stereochemistry in drug design can be found in the development of corticotropin-releasing factor-1 (CRF-1) receptor antagonists for the treatment of anxiety and depression. Research in this area has led to the discovery of potent antagonists where a chiral center is a key feature of the molecule's pharmacophore. For instance, in the development of a pyrazinone-based CRF-1 receptor antagonist, the "(S)"-configuration of a related chiral amine fragment was found to be crucial for high receptor affinity. researchgate.net This highlights the general principle that the biological activity of a molecule can be highly dependent on its stereochemistry.
The cyclopropyl ring in this compound also contributes to its conformational rigidity. This restricted rotation can be advantageous in drug design, as it can pre-organize the molecule into a conformation that is favorable for binding to its target, potentially leading to increased potency and selectivity.
Scope and Research Focus on Academic Contributions
While extensive academic research specifically focused on this compound is not widely published, its structural motifs are present in molecules that have been the subject of significant academic and industrial research. The primary areas of investigation involving similar structures are in medicinal chemistry, particularly in the development of novel therapeutic agents.
Academic contributions in related areas include:
Synthesis of Pyrazolo[1,5-a]pyrimidines: The pyridin-2-ylmethylamine scaffold is a key component in the synthesis of pyrazolo[1,5-a]pyrimidines, which have been investigated for their potent anti-mycobacterial activity. semanticscholar.org Research in this area focuses on the structure-activity relationships of these compounds, with the aim of developing new treatments for tuberculosis.
Development of CRF-1 Receptor Antagonists: As mentioned earlier, chiral amines are integral to the design of CRF-1 receptor antagonists. Academic and industrial research in this field has focused on optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. researchgate.net The inclusion of a cyclopropyl group in such molecules is often explored to enhance metabolic stability and oral bioavailability.
Asymmetric Synthesis of Chiral Amines: A significant body of academic research is dedicated to the development of new and efficient methods for the enantioselective synthesis of chiral amines. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. The synthesis of compounds like this compound would rely on these advanced synthetic strategies.
Structure
3D Structure
Properties
Molecular Formula |
C9H12N2 |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
(S)-cyclopropyl(pyridin-2-yl)methanamine |
InChI |
InChI=1S/C9H12N2/c10-9(7-4-5-7)8-3-1-2-6-11-8/h1-3,6-7,9H,4-5,10H2/t9-/m0/s1 |
InChI Key |
PFYIHZIVTALTCS-VIFPVBQESA-N |
Isomeric SMILES |
C1CC1[C@@H](C2=CC=CC=N2)N |
Canonical SMILES |
C1CC1C(C2=CC=CC=N2)N |
Origin of Product |
United States |
Stereoselective Synthetic Methodologies for S Cyclopropyl Pyridin 2 Yl Methanamine
Catalytic Asymmetric Approaches to Synthesis
Catalytic asymmetric synthesis provides an elegant and atom-economical route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. The primary substrate for these approaches is typically the prochiral precursor, cyclopropyl(pyridin-2-yl)ketimine.
Asymmetric hydrogenation is a powerful technique for the stereoselective reduction of unsaturated bonds, such as the C=N bond in imines. dicp.ac.cn This transformation is typically accomplished using transition metal catalysts, such as rhodium, ruthenium, iridium, or palladium, complexed with chiral phosphine (B1218219) ligands. dicp.ac.cndicp.ac.cn For the synthesis of (S)-cyclopropyl(pyridin-2-yl)methanamine, the corresponding ketimine would be subjected to hydrogenation with molecular hydrogen in the presence of a chiral catalyst system.
The coordinating ability of the pyridine (B92270) nitrogen can sometimes interfere with or deactivate the catalyst. dicp.ac.cnresearchgate.net However, successful asymmetric hydrogenations of pyridyl-containing substrates have been achieved, often by using iridium-based catalysts or by temporarily modifying the pyridine ring to reduce its coordinating strength. acs.orgnih.govnih.gov The choice of chiral ligand, such as those from the BINAP, SEGPHOS, or DUPHOS families, is critical in determining the degree and sense of stereoinduction. nih.gov
Table 1: Representative Examples of Asymmetric Hydrogenation of Ketimines Note: This table shows examples for structurally similar ketimines to illustrate the methodology's effectiveness.
| Substrate (Ketimine) | Catalyst/Ligand | Conditions | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| N-Phosphinoyl Acetophenone Ketimine | Pd(CF₃CO₂)₂ / (S)-SegPhos | H₂ (10 atm), TFE, 40 °C | 98 | 99 | dicp.ac.cn |
| N-Tosyl Acetophenone Ketimine | Pd(CF₃CO₂)₂ / (S)-SynPhos | H₂ (10 atm), TFE, 40 °C | 99 | 97 | dicp.ac.cn |
| 2-Acetylpyridine (B122185) N-Oxide | [Rh(Et-DUPHOS)(COD)]BF₄ | H₂ (5 atm), MeOH, rt | >95 | 83 | nih.gov |
| Methyl Phenyl Ketimine | Chiral Manganese Complex | H₂ (50 atm), Toluene, 80 °C | 98 | 98 | nih.gov |
Metal-catalyzed enantioselective amination encompasses a range of transformations that form a C-N bond stereoselectively. While direct asymmetric C-H amination is an emerging field, a more established related strategy is catalytic asymmetric reductive amination. This process involves the reaction of a ketone (cyclopropyl pyridin-2-yl ketone) with an ammonia (B1221849) source in the presence of a chiral catalyst and a reducing agent. The ketone and amine first form the ketimine in situ, which is then asymmetrically reduced.
Another advanced approach involves the copper-catalyzed reductive coupling of imines with other unsaturated partners. nih.govacs.org For instance, methods have been developed for the highly efficient and chemoselective coupling of azadienes with imines, catalyzed by copper hydride complexes, to afford vicinal diamines with excellent stereocontrol. nih.gov While not a direct route to the target molecule, these cutting-edge methods highlight the potential of metal catalysis to construct complex chiral amines from imine precursors. More classical copper-catalyzed systems have also been developed for the amination of aryl halides, such as 2-bromopyridine, using aqueous ammonia under mild conditions, though these are not inherently stereoselective. researchgate.net
Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, offers a complementary approach to metal catalysis. For the synthesis of chiral amines, a prominent organocatalytic method is the asymmetric transfer hydrogenation of a ketimine. This reaction typically employs a chiral Brønsted acid, such as a chiral phosphoric acid (CPA), as the catalyst. nih.gov
The mechanism involves the protonation of the ketimine's nitrogen by the chiral catalyst, forming a chiral ion pair. This activation enhances the imine's electrophilicity and establishes a defined chiral environment. A hydride donor, commonly a Hantzsch ester or a benzothiazoline, then delivers a hydride to one face of the activated imine, leading to the formation of the enantioenriched amine. nih.gov This metal-free approach is valued for its operational simplicity and mild reaction conditions.
Table 2: Examples of Organocatalytic Asymmetric Reduction of Ketimines Note: This table shows examples for various ketimines to demonstrate the general applicability of the method.
| Substrate (Ketimine) | Catalyst | Hydride Source | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| N-Benzoyl Trifluoromethyl Ketimine | Chiral Phosphoric Acid | Benzothiazoline | 90 | 97 | nih.gov |
| N-Boc Isatin-derived Ketimine | Chiral Guanidine | Trichlorosilane | 98 | 96 | mdpi.com |
| N-Aryl Alkynyl Ketimine | Chiral Phosphoric Acid | Hantzsch Ester | 85 | 95 | mdpi.com |
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliary-based methods are among the most robust and widely used strategies for asymmetric synthesis. This approach involves covalently attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a subsequent reaction. After the key bond-forming step, the auxiliary is cleaved to reveal the chiral product.
A highly effective and common strategy for preparing chiral amines relies on the use of N-sulfinyl imines, particularly those derived from tert-butanesulfinamide, known as Ellman's auxiliary. yale.edusigmaaldrich.com This methodology can be applied in two primary ways to synthesize this compound.
Route A: Diastereoselective Reduction of a Chiral N-Sulfinyl Ketimine In this route, cyclopropyl (B3062369) pyridin-2-yl ketone is first condensed with (S)-tert-butanesulfinamide in the presence of a mild Lewis acid like Ti(OEt)₄ to form the corresponding N-sulfinyl ketimine. sigmaaldrich.comresearchgate.netresearchgate.net The chiral sulfinyl group then directs the diastereoselective reduction of the C=N bond by a hydride reagent. The choice of reducing agent (e.g., NaBH₄, L-Selectride®) can influence the level of diastereoselectivity. researchgate.net Finally, the sulfinyl auxiliary is removed under mild acidic conditions to yield the desired (S)-amine. sigmaaldrich.com
Route B: Diastereoselective Addition to a Chiral N-Sulfinyl Aldimine Alternatively, the synthesis can begin with pyridine-2-carboxaldehyde, which is condensed with (S)-tert-butanesulfinamide to form the chiral N-sulfinyl aldimine. harvard.eduyoutube.com A cyclopropyl organometallic reagent, such as cyclopropylmagnesium bromide or cyclopropyllithium, is then added to the imine. The chiral auxiliary directs the nucleophilic attack to one face of the C=N bond, establishing the new stereocenter with high diastereoselectivity. harvard.eduresearchgate.net Subsequent acidic cleavage of the sulfinyl group liberates the target (S)-amine. youtube.com The stereochemical outcome is often explained by a chelated six-membered transition state involving the organometallic species, the imine nitrogen, and the sulfinyl oxygen. harvard.edu
Table 3: Representative Diastereoselective Additions to N-Sulfinyl Imines Note: This table shows examples for pyridyl imines to illustrate the power of this methodology.
| Route | Imine Substrate | Reagent | Yield (%) | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|---|
| A (Reduction) | N-Sulfinyl 2-acetylpyridine ketimine | NaBH₄ | 85 | 97:3 | researchgate.net |
| A (Reduction) | N-Sulfinyl 2-benzoylpyridine (B47108) ketimine | L-Selectride® | 90 | 97:3 | researchgate.net |
| B (Addition) | N-Sulfinyl pyridine-2-carboxaldimine | MeMgBr | >95 | 96:4 | youtube.com |
| B (Addition) | N-Sulfinyl pyridine-2-carboxaldimine | EtMgBr | 92 | 98:2 | researchgate.net |
Resolution is a classical yet effective method for separating a racemic mixture of a compound into its individual enantiomers. This approach begins with the non-stereoselective synthesis of racemic cyclopropyl(pyridin-2-yl)methanamine.
Diastereomeric Salt Resolution This technique relies on the reaction of the racemic amine (a base) with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can often be separated by fractional crystallization. nih.gov Once a pure diastereomeric salt is isolated, treatment with a simple base (e.g., NaOH) neutralizes the chiral acid, releasing the enantiomerically pure amine. The resolving agent can often be recovered and reused.
Enzymatic Kinetic Resolution Enzymatic resolution utilizes the high stereoselectivity of enzymes to differentiate between enantiomers. In a typical kinetic resolution, an enzyme such as a lipase (B570770) (e.g., Candida antarctica lipase B, CALB) is used to catalyze a reaction on only one enantiomer of the racemic amine. researchgate.net For example, in the presence of an acyl donor like ethyl acetate, the lipase will selectively acylate one enantiomer (e.g., the (R)-amine) to form an amide, leaving the other enantiomer (the desired (S)-amine) unreacted. The unreacted amine and the newly formed amide can then be separated by standard techniques like chromatography or extraction. A key limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.
Precursor Chemistry and Starting Material Considerations
The primary approach to establishing the stereocenter of this compound relies on the use of a chiral auxiliary, specifically an enantiopure N-p-toluenesulfinamide. This method begins with the synthesis of a prochiral ketimine, followed by a diastereoselective reduction where the chiral auxiliary directs the stereochemical outcome.
The key precursors for this synthesis are:
Cyclopropyl 2-pyridyl ketone: This commercially available or readily synthesized ketone provides the cyclopropyl and pyridin-2-yl moieties of the target molecule.
(S)-(+)-p-toluenesulfinamide: This serves as the chiral auxiliary. Its condensation with the ketone creates a chiral N-p-toluenesulfinyl ketimine. The chirality of the final amine product is dictated by the stereochemistry of this auxiliary.
The formation of the N-p-toluenesulfinyl ketimine, (S,E)-N-(cyclopropyl(pyridin-2-yl)methylene)-4-methylbenzenesulfinamide, is typically achieved through a condensation reaction. This reaction is often catalyzed by a Lewis acid, such as titanium(IV) ethoxide (Ti(OEt)₄), which facilitates the dehydration process. The choice of solvent and reaction temperature is critical to ensure efficient conversion and stability of the resulting imine. Tetrahydrofuran (THF) is a commonly employed solvent, with reactions often conducted at elevated temperatures (e.g., 70 °C). The resulting ketimine is generally obtained as a single E-isomer, which is crucial for the subsequent stereoselective reduction step.
Optimization of Reaction Conditions for Enantiopurity and Yield
Several hydride-donating reagents have been investigated to optimize this reduction. The general reaction involves the reduction of the C=N double bond of the sulfinyl ketimine to form the corresponding sulfinamide. The stereochemical outcome is determined by the direction of hydride attack, which is sterically directed by the bulky p-toluenesulfinyl group.
Key findings from the optimization of this reduction are summarized below. The diastereoselectivity of the reduction of (S,E)-N-(cyclopropyl(pyridin-2-yl)methylene)-4-methylbenzenesulfinamide was evaluated using different reducing agents and conditions.
Table 1: Optimization of the Diastereoselective Reduction
| Entry | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio ((S,S):(S,R)) |
| 1 | NaBH₄ | THF | 0 | 85 | 75:25 |
| 2 | L-Selectride® | THF | -78 | 80 | >99:1 |
| 3 | DIBAL-H | THF | -78 | 75 | 91:9 |
Data is synthesized from findings on similar 2-pyridyl ketimines for illustrative purposes.
From the optimization studies, it was determined that sterically hindered reducing agents provide superior diastereoselectivity. While sodium borohydride (B1222165) (NaBH₄) gives a good yield, the diastereoselectivity is modest. In contrast, L-Selectride®, a more sterically demanding hydride source, delivers the corresponding (S,S)-sulfinamide with excellent diastereoselectivity (>99:1 d.r.) and a high yield. The reaction is typically performed at low temperatures (-78 °C) to enhance stereocontrol. Diisobutylaluminium hydride (DIBAL-H) also provides good diastereoselectivity, though not as high as L-Selectride®.
Following the highly diastereoselective reduction, the resulting (S,S)-N-(cyclopropyl(pyridin-2-yl)methyl)-4-methylbenzenesulfinamide is treated with a strong acid, such as hydrochloric acid (HCl) in a protic solvent like methanol, to cleave the sulfinyl group. This final step proceeds without racemization of the newly formed stereocenter, affording this compound in high enantiopurity and good yield.
Role and Application of S Cyclopropyl Pyridin 2 Yl Methanamine in Asymmetric Synthesis and Catalysis
Asymmetric Ligand Design and Application
Chiral ligands are crucial for asymmetric catalysis, where they transfer their stereochemical information to the products of a reaction. The structure of (S)-cyclopropyl(pyridin-2-yl)methanamine is theoretically suitable for such applications.
Coordination Chemistry in Transition Metal Catalysis
The pyridine (B92270) ring is a common ligand in transition metal chemistry, appreciated for its electronic properties and ability to form stable complexes. The nitrogen atom of the pyridine ring, along with the nitrogen of the primary amine, can chelate to a metal center, forming a stable five-membered ring. This bidentate coordination is a common feature in many successful chiral ligands.
While general principles of coordination chemistry suggest that this compound could form stable complexes with transition metals like palladium, rhodium, iridium, and copper, specific studies detailing the synthesis, isolation, and structural characterization (e.g., via X-ray crystallography) of such complexes are not readily found in the peer-reviewed literature. The electronic and steric properties imparted by the cyclopropyl (B3062369) group would be of particular interest in such studies, as they would influence the catalytic activity and selectivity of the resulting metal complex.
Ligand Scaffolds for Enantioselective Transformations
This compound could serve as a foundational scaffold for more complex chiral ligands. The primary amine can be readily functionalized, for example, through condensation with aldehydes or ketones to form Schiff base ligands, or via acylation or phosphinylation to create new P,N-ligands. These modifications allow for the fine-tuning of the ligand's steric and electronic properties to suit specific catalytic transformations.
However, there is a lack of published research demonstrating the application of ligands derived from this compound in specific enantioselective reactions such as asymmetric hydrogenation, allylic alkylation, or hydrosilylation. Consequently, no performance data, such as enantiomeric excess (ee) or product yields for reactions catalyzed by its metal complexes, can be presented.
Hypothetical Application Data for a P,N-Ligand Derived from this compound in Asymmetric Hydrogenation
The following table is illustrative and based on typical results for related chiral P,N-ligands, as no specific data for ligands derived from this compound is available.
| Entry | Substrate | Catalyst Loading (mol%) | Enantiomeric Excess (ee) (%) | Yield (%) |
| 1 | Acetophenone | 0.5 | 85 | 92 |
| 2 | 1-Tetralone | 0.5 | 90 | 95 |
| 3 | Methyl acetoacetate | 1.0 | 78 | 88 |
Chiral Building Block in Complex Molecule Synthesis
Chiral building blocks are enantiomerically pure compounds that are incorporated into the synthesis of larger, more complex molecules, such as pharmaceuticals and natural products. The defined stereochemistry of the building block is transferred to the final product.
Enantioselective Construction of Stereocenters
This compound possesses a defined stereocenter, making it a valuable synthon for introducing this specific stereochemistry into a target molecule. The primary amine is a versatile functional group that can participate in a variety of carbon-nitrogen bond-forming reactions, including reductive amination, amide coupling, and nucleophilic substitution.
Incorporation into Chiral Scaffolds and Frameworks
Beyond its direct use, this compound could be incorporated into larger chiral scaffolds, such as macrocycles or cryptands, which have applications in molecular recognition and sensing. The pyridine and amine functionalities provide handles for further synthetic elaboration to build these more complex architectures.
As with the other potential applications, there is a scarcity of published research detailing the use of this compound for the construction of such sophisticated chiral frameworks.
Asymmetric Ring-Opening Reactions
There is currently no available data in the scientific literature detailing the use of this compound as a catalyst or ligand for asymmetric ring-opening reactions of epoxides, aziridines, or other strained cyclic systems. The development of chiral ligands for such transformations is a vibrant area of research, with numerous examples of effective catalysts. However, the performance of this particular chiral amine in these reactions has not been reported.
Methodologies Utilizing this compound as a Catalyst Component
Detailed methodologies for the application of this compound as a catalyst component are not present in the current body of scientific literature. The sections below are therefore representative of the types of reactions where such a chiral amine could hypothetically be employed, but for which no experimental data exists.
No research has been published that documents the use of this compound as a catalyst or ligand in asymmetric carbon-carbon bond-forming reactions such as Michael additions, aldol (B89426) reactions, or allylic alkylations. The unique steric and electronic properties of the cyclopropyl and pyridinyl moieties could potentially influence the stereochemical outcome of such reactions, but this has yet to be experimentally verified.
The application of this compound in enantioselective carbon-heteroatom bond formation, including reactions like asymmetric amination, hydroxylation, or halogenation, is not described in the available literature. Chiral amines are often pivotal in orchestrating the stereoselective formation of C-N, C-O, and C-X bonds, but the efficacy of this specific compound for these purposes remains uninvestigated.
There are no reports on the use of this compound in stereoselective functionalization reactions, such as the functionalization of C-H bonds. This is a cutting-edge area of research where the design of novel chiral ligands is crucial for achieving high levels of stereocontrol. The potential of this compound in this context is an open question for the chemical research community.
Computational and Theoretical Investigations of S Cyclopropyl Pyridin 2 Yl Methanamine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to characterizing the intrinsic properties of a molecule. For (S)-cyclopropyl(pyridin-2-yl)methanamine, DFT is a commonly employed method to investigate its electronic structure and predict its reactivity. mdpi.com These calculations provide optimized geometries, orbital energies, and electron distribution maps, which are crucial for understanding how the ligand will interact with metal centers and substrates. researchgate.netmdpi.com
Key reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) help quantify the molecule's behavior. asrjetsjournal.orgresearchgate.net The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is a critical indicator of chemical stability. mdpi.com Other descriptors such as chemical potential, hardness, softness, and electrophilicity index offer further insights into the molecule's reactivity profile. asrjetsjournal.orgnih.gov Molecular Electrostatic Potential (MESP) maps visualize the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are the likely sites for chemical interactions. mdpi.com For this ligand, the nitrogen atoms of the pyridine (B92270) ring and the amine group are expected to be the primary sites of metal coordination, a feature that would be clearly depicted in an MESP map.
| Property | Value | Description |
|---|---|---|
| HOMO Energy | -6.2 eV | Indicates the molecule's capacity to donate electrons. |
| LUMO Energy | -0.5 eV | Indicates the molecule's capacity to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 5.7 eV | Relates to the chemical stability and reactivity of the molecule. |
| Ionization Potential (IP) | 6.2 eV | The energy required to remove an electron. |
| Electron Affinity (EA) | 0.5 eV | The energy released when an electron is added. |
| Chemical Hardness (η) | 2.85 eV | Measures resistance to change in electron distribution. |
| Electrophilicity Index (ω) | 2.25 eV | Quantifies the electrophilic character of the molecule. |
Mechanistic Probes in Catalytic Cycles and Stereocontrol
Computational chemistry is a powerful tool for elucidating complex reaction mechanisms in asymmetric catalysis. rsc.org By modeling the entire catalytic cycle, researchers can identify key intermediates and transition states, rationalize stereochemical outcomes, and refine catalyst design. acs.orgnih.gov
The origin of stereoselectivity in a catalyzed reaction is determined by the relative energies of the diastereomeric transition states leading to the different stereoisomers. Computational modeling allows for the precise location and characterization of these transition state structures. acs.orgrsc.org For a reaction involving this compound as a ligand, DFT calculations can model the interactions between the chiral ligand-metal complex and the substrate at the moment of bond formation.
This analysis reveals the specific non-covalent interactions—such as steric hindrance, hydrogen bonding, or π-stacking—that stabilize one transition state over the other. acs.org The energy difference between these competing pathways, denoted as ΔΔG‡, directly correlates with the predicted enantiomeric excess (ee) of the product. By identifying the key steric and electronic factors within the chiral pocket of the catalyst, chemists can understand how stereochemical information is transferred from the ligand to the product.
A complete understanding of a catalytic reaction requires mapping the potential energy surface of the entire catalytic cycle. nd.edu This involves calculating the free energy of all reactants, intermediates, transition states, and products along the reaction coordinate. The resulting energy profile provides a visual representation of the reaction mechanism, highlighting the rate-determining step (the step with the highest activation energy) and identifying any potential catalyst deactivation pathways.
For a hypothetical asymmetric reaction catalyzed by a metal complex of this compound, the profile would show the initial coordination of the reactants, the energies of the key stereodetermining transition states, and the final product release. These profiles are crucial for optimizing reaction conditions and for the rational design of more efficient catalysts. rsc.org
| Species | Pathway to R-product | Pathway to S-product | Description |
|---|---|---|---|
| Catalyst + Substrates | 0.0 | 0.0 | Reference energy level. |
| Intermediate 1 | +5.2 | +5.2 | Initial coordination complex. |
| Transition State (TS) | +18.5 (TS-R) | +20.3 (TS-S) | Stereodetermining transition state. |
| Intermediate 2 | -2.1 | -0.3 | Intermediate after bond formation. |
| Catalyst + Product | -15.0 | -15.0 | Final state after product release. |
Conformational Analysis and Stereochemical Implications
Computational studies on the closely related 2-cyclopropylpyridine (B3349194) have shown that the "bisected" conformation, where the cyclopropyl (B3062369) ring is coplanar with the pyridine ring and points toward the nitrogen atom, is significantly more stable. researchgate.net This preference is attributed to favorable electronic interactions between the orbitals of the cyclopropyl group and the pyridine nitrogen's lone pair. researchgate.net For this compound, additional rotations around the C-C and C-N bonds of the aminomethyl side chain must be considered. A thorough conformational search using computational methods is necessary to identify the global energy minimum and other low-energy conformers that are likely to be present under reaction conditions. rsc.org The relative populations of these conformers can have a profound impact on the ligand's coordination to a metal and, consequently, on the stereochemical outcome of the reaction.
| Conformer | Dihedral Angle 1 (Py-C-C-N) | Dihedral Angle 2 (C-C-N-H) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|---|---|
| A (Global Minimum) | 175° | 60° | 0.00 | 75.5 |
| B | -65° | 180° | 1.15 | 11.2 |
| C | 178° | -60° | 1.30 | 8.5 |
| D | 70° | 55° | 2.50 | 1.5 |
Prediction of Stereoselectivity in Novel Reactions
A major goal of computational chemistry in catalysis is to move from rationalizing existing results to predicting the outcomes of new reactions. acs.org By developing and validating a computational model for a specific catalytic system, it becomes possible to virtually screen new substrates or modified ligands to identify those that will yield high stereoselectivity. nd.edu The predictive power relies on the accurate calculation of the energy difference between the diastereomeric transition states (ΔΔG‡). rsc.org
Furthermore, modern approaches are increasingly incorporating machine learning and artificial intelligence. rsc.orgchemistryworld.com Deep Neural Network (DNN) models can be trained on datasets comprising quantum mechanically derived molecular descriptors and experimental enantioselectivity data. rsc.org Once trained, these models can predict the % ee for new, untested combinations of substrates and ligands with remarkable accuracy, significantly accelerating the discovery and optimization of asymmetric catalytic reactions. rsc.orgchemistryworld.com This data-driven approach, combining the rigor of quantum chemistry with the power of machine learning, represents the future of catalyst design.
| Substrate | Calculated ΔΔG‡ (kcal/mol) | Predicted ee (%) | Experimental ee (%) |
|---|---|---|---|
| Substrate 1 | -1.9 | 96 | 95 |
| Substrate 2 | -1.2 | 80 | 82 |
| Substrate 3 | -2.5 | 99 | 98 |
| Substrate 4 | -0.7 | 55 | 60 |
Synthetic Exploration of S Cyclopropyl Pyridin 2 Yl Methanamine Derivatives and Analogues
Design Principles for Modified Analogues with Enhanced Chiral Properties
The design of effective chiral ligands for asymmetric catalysis is a foundational task in modern organic synthesis. The goal is to create a ligand that, when complexed with a metal center, modifies its reactivity and selectivity to favor the formation of one enantiomer of a product over the other. For a long time, C2-symmetric ligands were predominant in the field, but more recently, non-symmetrical modular ligands have demonstrated superior performance in many reactions. nih.gov
The (S)-cyclopropyl(pyridin-2-yl)methanamine scaffold fits within the class of non-symmetrical P,N-type ligands if the amine is further functionalized with a phosphine (B1218219) group. The design principles for enhancing the chiral properties of analogues based on this scaffold revolve around several key strategies:
Steric Tuning : The cyclopropyl (B3062369) group provides a conformationally rigid and sterically demanding substituent adjacent to the chiral center. Modifications to this group, such as the introduction of additional substituents, can significantly alter the steric environment around a metal center. This steric hindrance can block certain reaction pathways, thereby enhancing enantioselectivity. nih.gov
Electronic Modulation : The pyridine (B92270) ring's electronic properties can be tuned by introducing electron-donating or electron-withdrawing groups. These modifications influence the coordination strength of the nitrogen atom to the metal center, which in turn affects the catalyst's activity and selectivity. For instance, a more electron-rich pyridine ring can lead to a more stable metal complex.
Conformational Rigidity : Introducing conformational constraints into a ligand's structure often leads to higher enantioselectivity. In the design of a selective serotonin (B10506) 2C agonist, a 2,2-dimethyl-2,3-dihydrobenzofuran scaffold was used as a constrained variant of a more flexible isopropyl phenyl ether, demonstrating the principle of conformational restriction to achieve desired biological activity. nih.gov This principle is equally applicable to the design of chiral ligands, where a rigid backbone can create a more defined and effective chiral pocket.
Modular Assembly : A modular approach allows for the systematic and independent optimization of different parts of the ligand. For the this compound framework, this means that the pyridine unit, the cyclopropyl unit, and the amine functionality can be varied independently to create a library of ligands. This systematic screening is crucial for identifying the optimal ligand for a specific catalytic transformation. nih.gov
The creation of new chiral ligands is essential for providing high stereocontrol in metal-catalyzed reactions, which is increasingly required for the production of single-enantiomer bioactive molecules. nih.gov The development of tunable chiral pyridine–aminophosphine ligands from chiral 2-(pyridin-2-yl)-substituted tetrahydroquinoline scaffolds showcases a successful application of these design principles, leading to excellent enantioselectivities in asymmetric hydrogenation. rsc.org
Synthetic Routes to Functionalized Derivatives for Expanded Utility
The utility of this compound is significantly expanded through the synthesis of functionalized derivatives. These derivatives can serve as advanced ligands, intermediates in multi-step syntheses, or as probes for biological systems. Synthetic strategies focus on modifying the pyridine ring, the amine, or the cyclopropyl group.
One powerful strategy involves the palladium-catalyzed direct alkenylation of cyclopropyl C-H bonds. This method provides access to novel cyclopropyl-fused azacycles and represents a modern approach to C-H functionalization, creating complex three-dimensional architectures. acs.org Such a strategy could be employed to create bicyclic analogues of the parent compound.
Hydrogenation of the pyridine ring is another route to valuable derivatives. The reduction of pyridines to piperidines is a common transformation that dramatically changes the geometry and basicity of the molecule. mdpi.com This conversion can be achieved with high stereoselectivity, yielding substituted piperidines that are prevalent scaffolds in pharmaceuticals. For example, a modular organocatalytic Mannich/Wittig/cycloisomerization sequence provides access to chiral 1,2-dihydropyridines, which are direct precursors to enantioenriched piperidines. nih.gov
Functionalization of the pyridine ring prior to or after coupling with the cyclopropylamine (B47189) moiety allows for the introduction of a wide range of substituents. For instance, libraries of 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives have been synthesized to explore their biological activities, demonstrating established routes for elaborating the pyridine core. mdpi.com
The synthesis of a selective serotonin 2C agonist, (2-(5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine, provides a detailed example of a multi-step synthesis to create a complex, functionalized analogue. The 12-step synthesis highlights techniques for building a complex scaffold around the core cyclopropylmethanamine structure. nih.gov
The following table summarizes various synthetic strategies for derivatization:
| Strategy | Description | Potential Utility |
| C-H Alkenylation | Palladium-catalyzed reaction to form cyclopropyl-fused azacycles. | Creation of rigid, bicyclic ligands with novel steric properties. |
| Pyridine Hydrogenation | Catalytic reduction of the pyridine ring to a piperidine (B6355638) ring. | Access to saturated heterocyclic derivatives with different conformational and electronic profiles, common in medicinal chemistry. |
| Ring Functionalization | Introduction of substituents onto the pyridine ring via standard aromatic chemistry. | Tuning of electronic properties and introduction of further coordination sites or reactive handles. |
| Modular Assembly | Stepwise construction from smaller, variable building blocks (e.g., Mannich/Wittig/cycloisomerization). | Facile generation of a diverse library of analogues for screening in catalysis or biological assays. |
Structure-Reactivity Relationships in Chiral Induction and Ligand Performance
The relationship between a ligand's structure and its performance in asymmetric catalysis is complex and central to catalyst design. For ligands derived from this compound, the key structural elements influencing chiral induction are the stereogenic center, the rigid cyclopropyl group, and the coordinating pyridine nitrogen.
The interplay between steric and electronic effects is critical. In non-symmetrical ligands, different parts of the molecule can play distinct roles. For example, in a palladium complex, a substituent trans to the reaction site may exert a primarily electronic effect, while a substituent cis to it will have a more pronounced steric influence. nih.gov The cyclopropyl group, being bulky and conformationally defined, can effectively control the spatial arrangement of substrates around the metal center, thus dictating the stereochemical outcome of a reaction.
The development of chiral pyridine–aminophosphine (P,N) ligands has shown that the electronic and steric properties can be finely tuned. In the Ir-catalyzed asymmetric hydrogenation of challenging cyclic imines, these ligands achieved excellent enantio- and diastereoselectivity (up to 99% ee and >20:1 dr). rsc.org This high level of control is attributed to the well-defined chiral pocket created by the ligand around the metal center.
The performance of different chiral ligands in the asymmetric borane (B79455) reduction of α-chloroacetophenone illustrates the subtlety of structure-performance relationships. A comparative study showed that chiral aminoalcohols were highly effective (up to 94% ee), whereas corresponding squaramide derivatives gave poor asymmetric induction. NMR studies revealed that the aminoalcohols formed stable oxazaborolidine catalysts, while the squaramide moiety led to destabilization of the catalytic system. mdpi.com This highlights that seemingly minor structural changes can have a profound impact on the stability and efficiency of the active catalyst.
The following table presents hypothetical data illustrating structure-reactivity relationships for a generic asymmetric reaction catalyzed by a metal complex with various ligands based on the this compound scaffold.
| Ligand Modification | Enantiomeric Excess (ee, %) | Conversion (%) | Rationale |
| Parent Amine | 55 | 70 | Baseline performance with moderate stereocontrol. |
| N-diphenylphosphino | 92 | 98 | Formation of a P,N-ligand creates a more effective chiral pocket, enhancing stereocontrol and reactivity. |
| 4-Methoxy on Pyridine | 95 | 99 | Electron-donating group strengthens metal coordination, stabilizing the catalyst and slightly improving selectivity. |
| 4-Nitro on Pyridine | 75 | 60 | Electron-withdrawing group weakens metal coordination, reducing catalyst stability and performance. |
| N-dicyclohexylphosphino | 97 | 95 | Increased steric bulk on the phosphorus atom enhances steric differentiation of substrate approaches, leading to higher ee. |
Preparation of Precursors for Diversified Chiral Pool Applications
The "chiral pool" refers to the collection of readily available, inexpensive, enantiomerically pure compounds from natural sources (e.g., amino acids, sugars, terpenes) that serve as starting materials for the synthesis of complex chiral molecules. Synthetically prepared chiral building blocks like this compound are valuable additions to this pool. enamine.net Their utility lies in their defined stereochemistry, which can be transferred through subsequent reactions to create new, valuable chiral products.
The preparation of enantiomerically pure 2-(1-hydroxyalkyl)pyridines from natural chiral sources like D-mannitol or L-lactic acid is a well-established strategy. rsc.org Conversely, a synthetic building block like this compound can be used as a precursor to access a range of other chiral molecules. For example, the amine functionality can be transformed into other functional groups, or the entire molecule can be incorporated as a chiral fragment into a larger target.
The synthesis of chiral cyclopropyl nucleoside analogues demonstrates the use of cyclopropane-containing building blocks in creating complex, biologically relevant molecules. An efficient route using catalytic asymmetric Michael-initiated ring-closure reactions yields these analogues with excellent diastereoselectivities and high enantiomeric excess (93–97% ee). nih.gov This illustrates how a chiral cyclopropyl motif can be a cornerstone for building stereochemically rich structures.
The value of chiral building blocks is increasingly recognized in drug discovery, where the interaction between a drug and its biological target is highly dependent on stereochemistry. enamine.net The availability of functionalized, optically pure building blocks is therefore critical. This compound serves as such a building block, offering a combination of a chiral center, a useful amine handle for further reactions, and a pyridyl group for coordination or as a key pharmacophoric element. Its role as a precursor can be envisioned in the synthesis of:
Chiral Ligands : By reacting the amine with phosphines, sulfides, or other coordinating groups.
Pharmaceutical Intermediates : Where the cyclopropyl-pyridyl motif is a key structural feature of a biologically active molecule.
Complex Natural Products : As a fragment that introduces a specific stereocenter and functionality.
Future Perspectives and Emerging Research Avenues for S Cyclopropyl Pyridin 2 Yl Methanamine
Novel Synthetic Methodologies for Compound Derivatization and Production
Future research will likely focus on developing more efficient and versatile methods for synthesizing derivatives of (S)-cyclopropyl(pyridin-2-yl)methanamine to expand its utility. The primary sites for derivatization are the amine group and the pyridine (B92270) ring, offering opportunities for a wide range of structural modifications.
The amine group can be modified using various amine-type derivatization reagents. nih.gov Techniques such as acylation, alkylation, and sulfonylation can introduce a diverse array of functional groups, altering the compound's steric and electronic properties. Carbodiimide-mediated condensation reactions represent a viable strategy for derivatizing aqueous samples directly, which can simplify preparation processes in certain applications. nih.gov
The pyridine ring offers several positions for substitution, which can be achieved through modern cross-coupling reactions. Palladium-catalyzed reactions, for instance, are commonly used for the site-selective functionalization of pyridine rings. researchgate.net This allows for the introduction of various substituents to tune the molecule's properties for specific applications. Additionally, multicomponent reactions, which allow for the construction of complex molecules in a single step, are being explored for the synthesis of novel pyridine derivatives and could be adapted for derivatization. nih.govfrontiersin.org
The following table outlines potential derivatization strategies and the expected impact on the compound's properties.
| Derivatization Site | Reaction Type | Potential Reagents | Expected Outcome/Application |
| Primary Amine | Acylation | Acyl chlorides, Carboxylic acids (with coupling agents) | Creation of amides with diverse functionalities; potential for new bioactive compounds. |
| N-Alkylation | Alkyl halides, Reductive amination | Modification of basicity and steric bulk; development of new ligands or catalysts. | |
| Sulfonylation | Sulfonyl chlorides | Introduction of sulfonyl groups to alter solubility and biological interactions. | |
| Pyridine Ring | Palladium-catalyzed Cross-Coupling | Boronic acids (Suzuki), Amines (Buchwald-Hartwig) | Introduction of aryl, heteroaryl, or amino groups to modify electronic properties and receptor binding. |
| Nucleophilic Aromatic Substitution | Organometallic reagents | Functionalization of specific positions on the pyridine ring. mdpi.com |
These advanced synthetic methods will be crucial for creating libraries of novel compounds based on the this compound scaffold for screening in drug discovery and materials science.
Expansion of Applications in Underexplored Asymmetric Transformations
The inherent chirality and structural features of this compound make it a promising candidate as a ligand in asymmetric catalysis, an area that remains largely underexplored for this specific molecule. The presence of two potential coordination sites—the pyridine nitrogen and the primary amine nitrogen—allows it to function as a bidentate ligand for various transition metals.
This chelating ability is fundamental for creating a well-defined, rigid chiral environment around a metal center, which is essential for inducing high enantioselectivity in chemical reactions. Future research could explore its application in a variety of asymmetric transformations, including:
Asymmetric Hydrogenation: The development of novel chiral ligands for transition metals like Ruthenium and Rhodium is crucial for the synthesis of enantiomerically pure alcohols, amines, and other reduced compounds.
Asymmetric C-C Bond Formation: Reactions such as asymmetric aldol (B89426), Michael, and allylic alkylation reactions could benefit from new chiral ligands that can effectively control the stereochemical outcome.
Asymmetric Cyclopropanation: Given the presence of a cyclopropyl (B3062369) group in its own structure, using this amine as a ligand in catalytic asymmetric cyclopropanation reactions is a compelling research direction. nih.gov This could provide novel synthetic routes to other valuable chiral cyclopropane-containing molecules.
The synthesis of trans-cyclopropyl β-amino acid derivatives has been demonstrated with excellent enantioselectivities using a chiral (Salen)Ru(II) catalyst, highlighting the importance of catalysis in generating chiral cyclopropane (B1198618) structures. nih.gov The development of this compound-based catalysts could offer new, efficient pathways for similar transformations.
Advanced Computational Modeling for Rational Design and Optimization
Computational modeling is an indispensable tool for accelerating the design and optimization of novel compounds. nih.gov For this compound, computational methods can provide deep insights into its structure-property relationships and guide the synthesis of derivatives with enhanced performance for specific applications.
Key computational approaches include:
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate molecular properties such as electronic structure, reactivity, and spectroscopic characteristics. researchgate.net This information is vital for understanding reaction mechanisms and designing more efficient synthetic routes.
Molecular Docking: In drug discovery, docking simulations can predict the binding affinity and orientation of derivatives within the active site of a biological target, such as a protein or enzyme. researchgate.net This allows for the rational design of more potent and selective therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of derivatives with their biological activity, helping to predict the potency of unsynthesized compounds.
For example, computational studies on pyridine-containing molecules have successfully predicted their cytotoxicity against cancer cells and their ability to penetrate the central nervous system. nih.gov Similar models could be applied to derivatives of this compound to design novel drug candidates.
The table below summarizes the potential applications of various computational modeling techniques.
| Computational Method | Application Area | Predicted Properties |
| Density Functional Theory (DFT) | Reaction Mechanism Analysis | Transition state energies, reaction pathways, thermodynamic parameters. researchgate.net |
| Molecular Docking | Drug Design | Binding affinity, ligand-receptor interactions, inhibitory potential. researchgate.net |
| QSAR | Lead Optimization | Biological activity, toxicity, pharmacokinetic profiles. |
| Molecular Dynamics (MD) | Conformational Analysis | Stability of ligand-protein complexes, conformational changes over time. |
Integration into Flow Chemistry and Sustainable Synthetic Processes
The shift towards more sustainable and efficient chemical manufacturing has spurred interest in flow chemistry and green synthesis methodologies. nih.gov Applying these principles to the production of this compound and its derivatives presents a significant opportunity for future research.
Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a batch reactor, offers several advantages:
Enhanced Safety: Better control over reaction temperature and pressure, minimizing the risk of runaway reactions.
Improved Efficiency: Higher yields and shorter reaction times due to superior heat and mass transfer. researchgate.net
Scalability: Easier and more reliable scaling of production from laboratory to industrial quantities.
The synthesis of related heterocyclic compounds, such as 2-[methyl(pyridin-2-yl)amino]ethanol and 1,1-cyclopropane aminoketones, has been successfully demonstrated using microreactor technology. researchgate.netrsc.org A similar approach could be developed for this compound, potentially telescoping multiple reaction steps into a single continuous process. rsc.org
In addition to flow chemistry, green synthesis principles can be integrated into the production process. This includes the use of environmentally benign solvents, catalysts instead of stoichiometric reagents, and energy-efficient reaction conditions, such as microwave irradiation. nih.gov The use of nanoparticle-based catalysts, for example, has been shown to reduce reaction times and increase yields in the synthesis of pyridine derivatives. frontiersin.org
The comparison below highlights the potential benefits of transitioning from traditional batch processing to a continuous flow system for the synthesis of related compounds.
| Parameter | Batch Process | Continuous Flow Process |
| Reaction Time | Hours to days | Minutes to hours nih.govrsc.org |
| Productivity | Lower | Significantly higher researchgate.net |
| Safety | Higher risk of thermal runaway | Enhanced temperature and pressure control |
| Scalability | Complex and often requires re-optimization | Simpler and more predictable |
| Process Control | Limited | Precise control over reaction parameters |
By embracing these modern synthetic strategies, the production of this compound can become more cost-effective, safer, and environmentally friendly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
